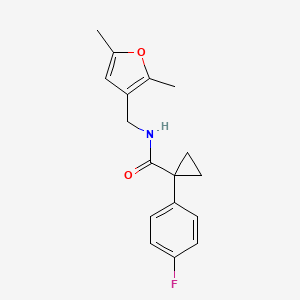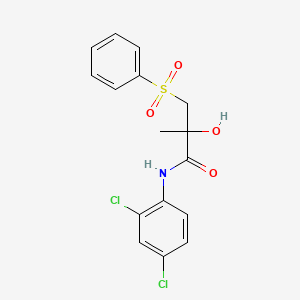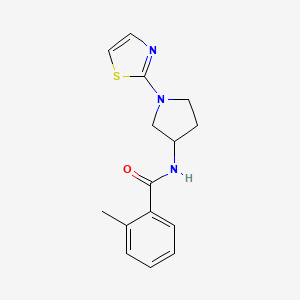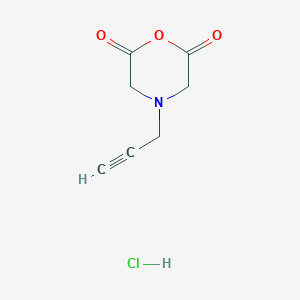
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DMF-DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor binds to the active site of DAAO, preventing the oxidation of D-amino acids. This leads to an increase in the concentration of D-amino acids, which can activate N-methyl-D-aspartate (NMDA) receptors and modulate glutamate neurotransmission. The modulation of glutamate neurotransmission has been linked to the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has been shown to increase the concentration of D-serine, an endogenous co-agonist of NMDA receptors, in the brain. This leads to an enhancement of NMDA receptor function and an improvement in cognitive function in animal models of schizophrenia and Alzheimer's disease. N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has also been shown to reduce the aggregation of mutant huntingtin protein, which is implicated in the pathogenesis of Huntington's disease.
实验室实验的优点和局限性
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is a potent and selective inhibitor of DAAO, which makes it a valuable tool for studying the role of D-amino acids in neurotransmission and synaptic plasticity. However, the use of N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor in lab experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
Future research on N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor could focus on the development of more potent and selective inhibitors of DAAO, the identification of novel therapeutic applications in other neurological and psychiatric disorders, and the optimization of the synthesis method and formulation for better solubility and bioavailability. Additionally, the investigation of the long-term effects and potential toxicity of N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor in animal models and human clinical trials is warranted.
合成方法
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is synthesized by reacting 1-(4-fluorophenyl)cyclopropanecarboxylic acid with N-(2,5-dimethylfuran-3-yl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain the final product.
科学研究应用
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Huntington's disease. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in the brain. By inhibiting DAAO, N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor increases the concentration of D-amino acids, which are known to modulate neurotransmission and synaptic plasticity.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHOQGUKSFDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate](/img/structure/B2951247.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)
![2,5-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B2951249.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)


![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)